

Application Note: Synthesis of 4-Bromooctane via Bromination of 4-Octanol

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Compound of Interest		
Compound Name:	5-Bromooctan-4-ol	
Cat. No.:	B15460786	Get Quote

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 4-bromooctane from 4-octanol using phosphorus tribromide (PBr₃). The methodology is detailed for researchers in organic synthesis, medicinal chemistry, and drug development. This conversion is a classic example of a nucleophilic substitution reaction (S_n2) for the preparation of secondary alkyl halides from secondary alcohols. The protocol includes reaction setup, workup, purification, and characterization of the final product.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Alkyl halides are versatile intermediates, readily participating in a variety of nucleophilic substitution and elimination reactions, making them crucial building blocks for more complex molecules. For the synthesis of 4-bromooctane from 4-octanol, a secondary alcohol, phosphorus tribromide is an effective brominating agent.[1][2] The reaction proceeds through an S_n2 mechanism, which involves the backside attack of the bromide ion on the activated alcohol, resulting in an inversion of stereochemistry at the chiral center, if applicable.[3] This method is generally preferred over the use of hydrobromic acid as it minimizes the risk of carbocation rearrangements.

Reaction and Mechanism

The overall reaction is as follows:



 $3 \text{ CH}_3(\text{CH}_2)_3\text{CH}(\text{OH})(\text{CH}_2)_2\text{CH}_3 + \text{PBr}_3 \rightarrow 3 \text{ CH}_3(\text{CH}_2)_3\text{CH}(\text{Br})(\text{CH}_2)_2\text{CH}_3 + \text{H}_3\text{PO}_3$

The mechanism begins with the nucleophilic oxygen of the 4-octanol attacking the electrophilic phosphorus atom of PBr $_3$. This forms a protonated dibromophosphite intermediate, converting the hydroxyl group into a good leaving group. A bromide ion, displaced in the initial step, then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in a backside attack. This S_n2 displacement results in the formation of 4-bromooctane with an inversion of configuration at the reaction center, alongside the byproduct phosphorous acid.

Experimental Protocol Materials and Equipment

- 4-octanol (98% purity)
- Phosphorus tribromide (PBr₃, 99% purity)
- Diethyl ether (anhydrous)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Reflux condenser
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus



Safety Precautions

- Phosphorus tribromide is a corrosive and lachrymatory substance. Handle it in a wellventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The reaction is exothermic and releases hydrogen bromide gas upon contact with moisture.
 Ensure all glassware is dry and the reaction is performed under an inert atmosphere if possible.
- Diethyl ether is highly flammable. Work away from open flames or sources of ignition.

Reaction Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-octanol (13.0 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
- Cooling: Cool the flask in an ice-water bath to 0 °C with gentle stirring.
- Addition of PBr₃: Slowly add phosphorus tribromide (9.0 g, 0.033 mol) to the stirred solution via a dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker.
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
- Washing: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.



 Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Purification

Purify the crude 4-bromooctane by fractional distillation under reduced pressure. The boiling point of 4-bromooctane is approximately 190.8 °C at atmospheric pressure.

Data Presentation

Parameter	Value
Reactants	
4-Octanol	13.0 g (0.1 mol)
Phosphorus Tribromide	9.0 g (0.033 mol)
Reaction Conditions	
Solvent	Anhydrous Diethyl Ether
Temperature	0 °C to Room Temperature
Reaction Time	2-3 hours
Product	
Product Name	4-Bromooctane
Molecular Formula	C ₈ H ₁₇ Br
Molecular Weight	193.12 g/mol
Boiling Point	~190.8 °C
Expected Yield	75-85%

Product Characterization

The identity and purity of the synthesized 4-bromooctane can be confirmed by spectroscopic methods.



- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons in the vicinity of the bromine atom. The methine proton (CH-Br) is expected to appear as a multiplet around 4.0-4.2 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon atom attached to the bromine (C-Br) will show a characteristic shift in the range of 50-60 ppm.
- IR (Infrared) Spectroscopy: The spectrum will lack the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) and will show characteristic C-Br stretching vibrations in the fingerprint region (typically 500-600 cm⁻¹).

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-bromooctane.

Signaling Pathway Diagram

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References

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